3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a pyrimidine ring substituted with fluorine and methoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine-protein kinase that plays a crucial role in regulating cell division and centriole duplication .
Mode of Action
It is known that the compound interacts with its target, plk4, leading to changes in the cell division process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell division and centriole duplication. By interacting with PLK4, the compound can influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound can potentially disrupt cell division and centriole duplication, which may have implications for the treatment of various cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring . Additionally, the compound has been found to display a strong solvatofluorochromic effect , suggesting that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, this compound effectively blocks their activity, leading to altered cellular responses. Additionally, this compound interacts with other biomolecules such as cytochrome P450 isoforms, influencing their metabolic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including colorectal cancer and non-small cell lung cancer . This inhibition is primarily due to its impact on cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the kinase’s active site. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux . This interaction can lead to changes in the levels of various metabolites, affecting overall cellular metabolism. Additionally, the compound’s metabolism involves specific cofactors that facilitate its biotransformation and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for the compound’s effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in modulating cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the pyrimidine ring: The pyrazolo[1,5-a]pyrazine core is then reacted with a fluorinated pyrimidine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential as a fluorescent probe for bioimaging and as a ligand for binding to specific biological targets.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.
3-(5-Fluoropyrimidin-2-yl)pyrazolo[1,5-a]pyrazine: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[3,4-b]pyridine: Contains a different fused ring system, which can influence its overall properties and applications
Uniqueness
The unique combination of the pyrazolo[1,5-a]pyrazine core with the fluorinated and methoxylated pyrimidine ring imparts distinct properties to 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine. These properties include enhanced binding affinity to biological targets, improved solubility, and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCHQVXRVXETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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